

Albenatide (CJC-1134-PC): A Technical Overview of its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Albenatide, also known as CJC-1134-PC, is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist developed for the treatment of type 2 diabetes mellitus (T2DM). It is a chemically modified analogue of exendin-4, engineered for extended duration of action through covalent conjugation to recombinant human albumin. This guide provides a detailed technical summary of the discovery, mechanism of action, preclinical pharmacology, and clinical development of Albenatide, based on publicly available data. Key quantitative data are summarized in tables, and detailed experimental methodologies are described. Signaling pathways and development workflows are visualized using diagrams to provide a comprehensive overview for researchers and professionals in the field of drug development.

Introduction and Discovery

Albenatide emerged from the need for long-acting incretin mimetics to improve glycemic control and patient compliance in the management of T2DM. The native GLP-1 hormone has a very short half-life, limiting its therapeutic potential. The initial lead molecule, exendin-4—a peptide originally isolated from the saliva of the Gila monster—offered a longer duration of action than native GLP-1 but still required frequent injections.

The discovery of **Albenatide** was driven by ConjuChem's proprietary PC-DAC™ (Preformed Conjugate-Drug Affinity Complex) technology.[1] This platform technology addresses the



challenges of rapid peptide degradation and renal clearance by covalently bonding a therapeutic peptide to albumin ex vivo.[2] For **Albenatide**, a synthetic analogue of exendin-4 was engineered to contain a reactive chemical group, which is then conjugated to the cysteine-34 residue of recombinant human albumin.[1][2] This conjugation endows **Albenatide** with the pharmacokinetic properties of albumin, significantly extending its half-life and allowing for onceweekly administration.[1]

The development has been a collaborative effort, with ConjuChem leading the initial discovery and Hebei Changshan Biochemical Pharmaceutical Co., Ltd. (CSBIO) and its subsidiaries advancing the later-stage clinical development, particularly in China.

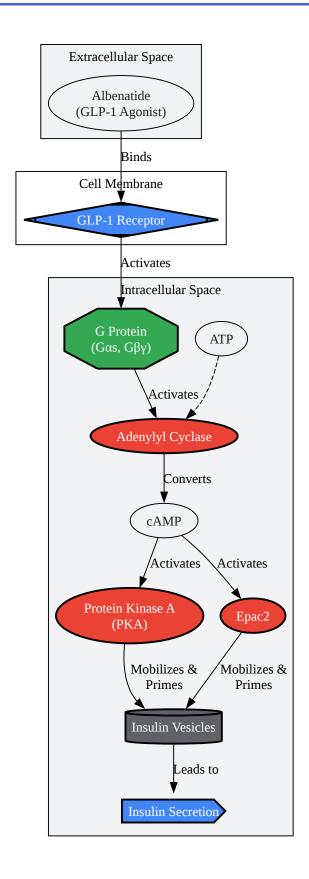
Mechanism of Action

As a GLP-1 receptor agonist, **Albenatide** mimics the actions of the endogenous incretin hormone GLP-1. It binds to and activates GLP-1 receptors, which are G-protein coupled receptors expressed on pancreatic beta-cells and other tissues. This activation initiates a cascade of intracellular signaling events, primarily through the Gas subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

The primary downstream effects of GLP-1 receptor activation by **Albenatide** include:

- Glucose-Dependent Insulin Secretion: Increased cAMP levels potentiate insulin secretion from pancreatic beta-cells in the presence of elevated blood glucose.
- Suppression of Glucagon Secretion: It inhibits the release of glucagon from pancreatic alpha-cells, which in turn reduces hepatic glucose production.
- Delayed Gastric Emptying: Albenatide slows the rate at which food is absorbed from the gut, mitigating postprandial glucose excursions.
- Promotion of Satiety: By acting on GLP-1 receptors in the brain, it helps to reduce food intake and can contribute to weight loss.





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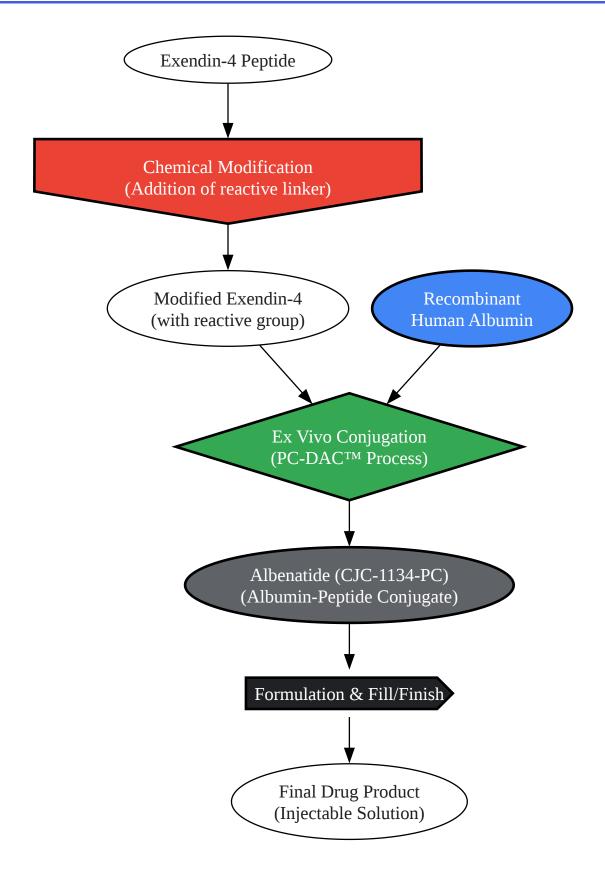
Figure 1: GLP-1 Receptor Signaling Pathway activated by **Albenatide**.



Preclinical Development PC-DAC™ Technology Workflow

The manufacturing of **Albenatide** involves the ex vivo conjugation of a modified exendin-4 peptide with recombinant human albumin. This process ensures that the resulting drug product is a well-defined conjugate, with the peptide attached specifically to the cysteine-34 of albumin. This approach contrasts with technologies that rely on in vivo binding to endogenous albumin.





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Figure 2: Workflow for the creation of **Albenatide** via PC-DAC™ technology.



Preclinical Pharmacology

Preclinical studies were conducted to evaluate the in vitro and in vivo activity of **Albenatide**. In one key study, **Albenatide** (CJC-1134-PC) was compared with its parent molecule, exendin-4. The study demonstrated that despite its significantly larger size, **Albenatide** was equipotent to exendin-4 in its ability to stimulate cAMP production in a cell line expressing the GLP-1 receptor.

In vivo studies in mice showed that **Albenatide** effectively lowered blood glucose after both oral and intraperitoneal glucose challenges in a dose-dependent manner. This effect was confirmed to be GLP-1 receptor-dependent, as it was absent in GLP-1 receptor knockout mice. Furthermore, **Albenatide** was as effective as an equimolar dose of exendin-4 at producing a sustained inhibition of food intake.

Table 1: Summary of Preclinical Efficacy

Parameter	Finding	Note	
In Vitro Potency	Equipotent to exendin-4 in stimulating cAMP production.	Specific EC50 values are not publicly available.	
Glucose Lowering	Significantly reduced glucose excursions in wild-type mice.	Effect was GLP-1 receptor- dependent.	

| Food Intake | As effective as exendin-4 in reducing food intake. | Demonstrates preservation of central satiety effects. |

Clinical Development

Albenatide has progressed through Phase I, II, and III clinical trials. The development program has primarily been conducted in China.

Phase I Clinical Studies

Two Phase I, randomized, double-blind, placebo-controlled studies were conducted in healthy Chinese subjects and patients with T2DM to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **Albenatide** (ChiCTR-IPC-15007190).



The results showed that **Albenatide** was steadily absorbed after subcutaneous injection. It exhibited a prolonged half-life, supporting the intended once-weekly dosing regimen. The most common adverse events were gastrointestinal in nature, consistent with the GLP-1 receptor agonist class.

Table 2: Pharmacokinetic Parameters of **Albenatide** (Phase I)

Parameter	Healthy Subjects (Single 2 mg dose)	T2DM Subjects (Weekly Dosing)
Tmax (Time to Peak Concentration)	36 - 72 hours	~48 hours
Mean t½ (Half-life)	111.6 - 127.6 hours	111.6 - 127.6 hours

| Steady State | N/A | Reached after 4-5 weekly doses |

Phase II Clinical Studies

Phase II trials were conducted to establish the optimal dose for future Phase III studies and to further evaluate the safety and efficacy of weekly **Albenatide** injections. A dose-ranging study was initiated in patients with T2DM on metformin monotherapy. The results of the Phase II program indicated that the main efficacy endpoints were met, leading to the initiation of Phase III trials.

Phase III Clinical Studies

Two pivotal, multi-center, randomized, double-blind, placebo-controlled Phase III studies were conducted in China to confirm the efficacy and safety of once-weekly **Albenatide**.

- CSCJC DM301 (NCT07057271): This study assessed Albenatide in T2DM patients with inadequate glycemic control on metformin alone or in combination with insulin secretagogues.
- CSCJC DM302: This study evaluated Albenatide in previously untreated T2DM patients with poor blood sugar control.



In September 2023, CSBIO announced positive top-line results from both studies. After 24 weeks of treatment, **Albenatide** demonstrated superiority over placebo in the primary efficacy endpoint.

Table 3: Summary of Phase III Clinical Trial Efficacy (24 Weeks)

Trial ID	Patient Population	Primary Endpoint Finding	Quantitative Data
CSCJC DM301	T2DM inadequately controlled on metformin +/-insulin secretagogues	Superiority of Albenatide over placebo was established.	Specific HbA1c reduction values (vs. placebo) and p-values are not publicly available.

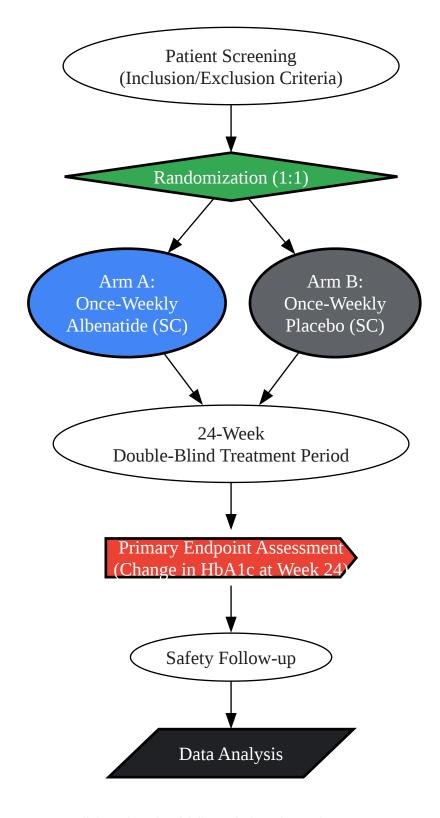
| CSCJC DM302 | Treatment-naïve T2DM with poor glycemic control | Significant decrease in HbA1c from baseline; superiority over placebo was established. | Specific HbA1c reduction values (vs. placebo) and p-values are not publicly available. |

Table 4: Summary of Phase III Safety Findings

Adverse Events	Finding
Overall Profile	Good safety and tolerability.
Most Common AEs	Consistent with the safety characteristics of other GLP-1 receptor agonists (typically gastrointestinal).

| Unexpected Risks | No unexpected safety risks were identified. |





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Figure 3: Simplified workflow of the Phase III clinical trials for **Albenatide**.



Experimental Protocols (Representative Methodologies)

While the specific, detailed protocols used in the development of **Albenatide** are proprietary, the following sections describe standard, representative methodologies for the key assays required for the characterization of a GLP-1 receptor agonist.

GLP-1 Receptor Binding Assay

Objective: To determine the binding affinity of **Albenatide** for the GLP-1 receptor.

Principle: A competitive binding assay is used, where the test compound (**Albenatide**) competes with a radiolabeled ligand (e.g., ¹²⁵I-GLP-1) for binding to membranes prepared from cells overexpressing the human GLP-1 receptor.

Protocol Outline:

- Membrane Preparation: Cells (e.g., CHO or HEK293) stably transfected with the human GLP-1 receptor are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.
- Assay Setup: The assay is performed in a 96-well plate format.
 - Total Binding: Wells contain cell membranes, radiolabeled ligand, and assay buffer.
 - Non-specific Binding: Wells contain all components of total binding plus a high concentration of an unlabeled competitor (e.g., native GLP-1) to saturate the receptors.
 - Competition: Wells contain cell membranes, radiolabeled ligand, and serial dilutions of the test compound (Albenatide).
- Incubation: The plate is incubated (e.g., for 60-120 minutes at room temperature) to allow binding to reach equilibrium.
- Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter plate using a cell harvester. The filters are then washed with ice-cold wash buffer



to remove unbound ligand.

- Detection: Scintillation fluid is added to the dried filter plate, and the radioactivity retained on the filters is counted using a microplate scintillation counter.
- Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data from the competition assay are plotted as percent specific binding versus the log concentration of **Albenatide**. A non-linear regression analysis is used to determine the IC50 (concentration of **Albenatide** that inhibits 50% of specific binding), which can be converted to a Ki (inhibition constant).

Intracellular cAMP Accumulation Assay

Objective: To measure the functional potency of **Albenatide** in activating the GLP-1 receptor and stimulating the downstream signaling pathway.

Principle: This is a cell-based functional assay that measures the production of cAMP in response to receptor activation by an agonist.

Protocol Outline:

- Cell Culture: A suitable cell line (e.g., HEK293 or CHO) expressing the human GLP-1 receptor is cultured in multi-well plates.
- Assay Conditions: Cells are washed and incubated in a stimulation buffer, often containing a
 phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly
 synthesized cAMP.
- Agonist Stimulation: Cells are treated with serial dilutions of Albenatide or a reference agonist (e.g., exendin-4) and incubated for a defined period (e.g., 15-30 minutes at 37°C).
- Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.
- cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA-based kit.



Data Analysis: The measured signal is converted to cAMP concentration using a standard curve. The data are then plotted as cAMP concentration versus the log concentration of Albenatide. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect).

Conclusion

Albenatide is a promising long-acting GLP-1 receptor agonist that has successfully completed Phase III clinical trials. Its development, based on the innovative PC-DAC™ technology, allows for a convenient once-weekly dosing regimen. Preclinical and clinical data have demonstrated its intended mechanism of action and a favorable pharmacokinetic profile. While detailed quantitative results from the pivotal Phase III studies are not yet fully public, the announced positive outcomes suggest that **Albenatide** is effective in improving glycemic control in patients with type 2 diabetes with a safety profile consistent with its drug class. Further publication of the complete Phase III data will be crucial for a comprehensive assessment of its place in the therapeutic landscape.

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